![molecular formula C22H26FN7O B2660061 2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920385-49-5](/img/structure/B2660061.png)
2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains a cyclohexyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazinyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves taking 2,3-dichloropyrazine as the starting material, which is commercially available, and substituting the hydrazine group of the compound using hydrazine hydrate in the presence of the compound in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by IR absorption spectra and NMR spectroscopy . For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group . This makes the molecule less active than others. Moreover, a water molecule does not contribute to protein-ligand bridging for some compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized by their IR absorption spectra and NMR spectroscopy . For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique
1. Antagonist Activity in Medicinal Chemistry
A study by Watanabe et al. (1992) highlights the synthesis of compounds with structures similar to the requested chemical, demonstrating potent 5-HT2 antagonist activity. This is significant for the development of medications targeting serotonin receptors (Watanabe et al., 1992).
2. Synthesis and Biological Activities
Research by Abdel‐Aziz et al. (2008) involved the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, showcasing moderate effects against some bacterial and fungal species, indicating potential applications in antimicrobial therapies (Abdel‐Aziz et al., 2008).
3. Antitumor and Antimicrobial Activities
A 2011 study by Riyadh demonstrated the use of N-arylpyrazole-containing enaminones for the synthesis of various compounds, some of which exhibited cytotoxic effects against cancer cell lines and antimicrobial activity, suggesting applications in cancer and infectious disease research (Riyadh, 2011).
4. Dihydropyrimidinone Derivatives
Bhat et al. (2018) described the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, presenting a method potentially useful in synthesizing a range of bioactive compounds (Bhat et al., 2018).
5. Synthesis of Pyrazolo and Triazine Derivatives
Research by Abdelriheem et al. (2017) involved the synthesis of pyrazolo and triazine derivatives, adding to the repertoire of compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).
6. Development of Antifungal Agents
Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, providing insights into the creation of effective antifungal medications (Butters et al., 2001).
Mécanisme D'action
Orientations Futures
The future directions for research on similar compounds often involve designing and synthesizing new compounds targeting specific biological targets . For example, CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo .
Propriétés
IUPAC Name |
2-cyclohexyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h6-9,15-16H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHXUTSGRODPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

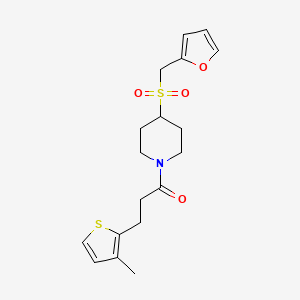
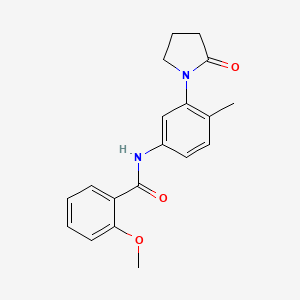
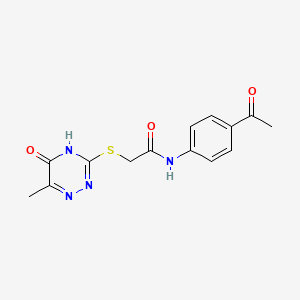

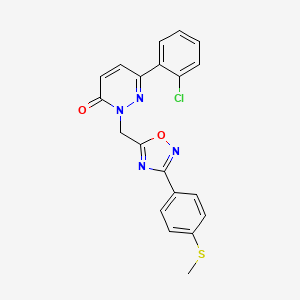
![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

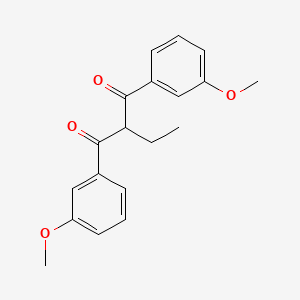
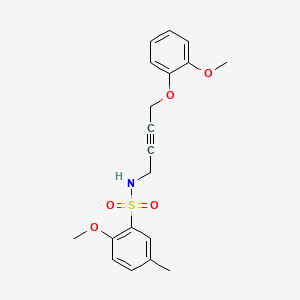
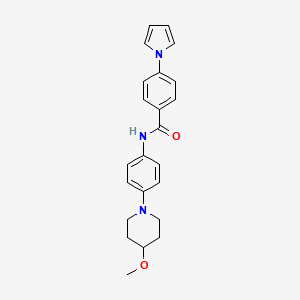
![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)